2,5-Dichlorothiazole
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Overview
Description
2,5-Dichlorothiazole is a heterocyclic organic compound with the molecular formula C3HCl2NS. It is a derivative of thiazole, characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that 2,5-Dichlorothiazole may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could induce a range of molecular and cellular changes
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorothiazole can be synthesized through several methods. One common synthetic route involves the chlorination of thiazole. The reaction typically requires a chlorinating agent such as phosphorus pentachloride or sulfuryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent, and mild heating conditions.
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups depending on the nucleophile used.
Oxidation: Formation of sulfoxides and sulfones.
Scientific Research Applications
2,5-Dichlorothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimicrobial and antitumor agents.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity against pests and weeds.
Material Science: It is employed in the synthesis of advanced materials, such as conductive polymers and dyes.
Comparison with Similar Compounds
2,4-Dichlorothiazole: Similar structure but with chlorine atoms at the 2nd and 4th positions.
2-Chlorothiazole: Contains only one chlorine atom at the 2nd position.
5-Chlorothiazole: Contains only one chlorine atom at the 5th position.
Uniqueness: 2,5-Dichlorothiazole is unique due to the presence of two chlorine atoms, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
2,5-dichloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NS/c4-2-1-6-3(5)7-2/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJACWOWEJJYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16629-14-4 |
Source
|
Record name | 2,5-dichloro-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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